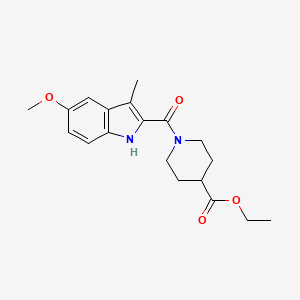
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Substitution Reactions: The 5-methoxy and 3-methyl groups are introduced through electrophilic substitution reactions on the indole ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the indole moiety through a carbonylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted indole and piperidine derivatives.
科学的研究の応用
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a probe to study indole-related biochemical pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Investigated for its interactions with various biological targets.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors in the body, influencing biological pathways . The exact mechanism involves the modulation of signal transduction pathways, leading to changes in cellular responses .
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both indole and piperidine rings. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
902032-73-9 |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-19(23)13-7-9-21(10-8-13)18(22)17-12(2)15-11-14(24-3)5-6-16(15)20-17/h5-6,11,13,20H,4,7-10H2,1-3H3 |
InChIキー |
FNPKIQZDYFSTNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C |
溶解性 |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


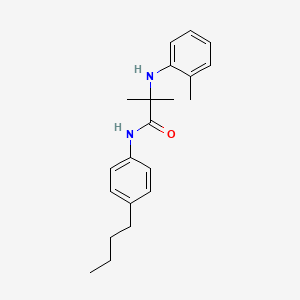
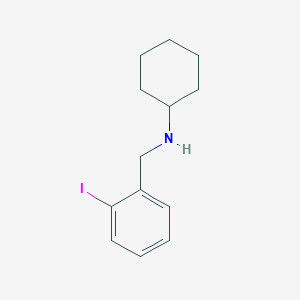
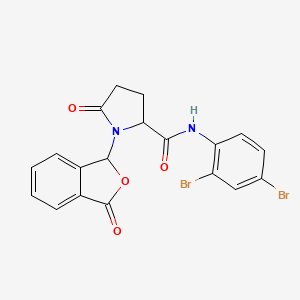
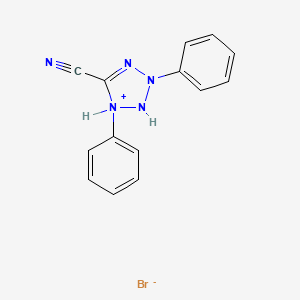
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
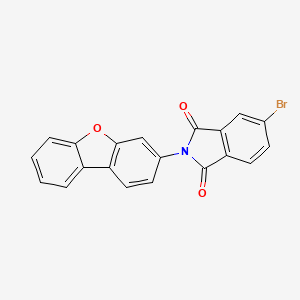
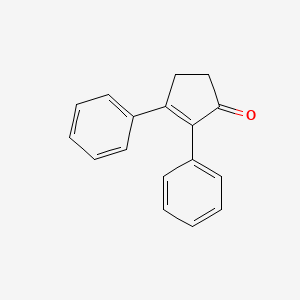
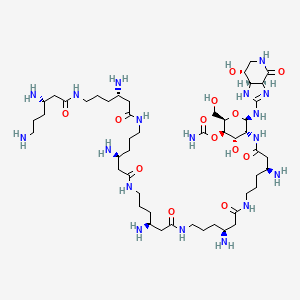
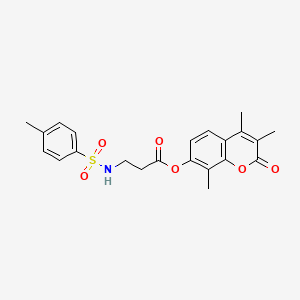
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
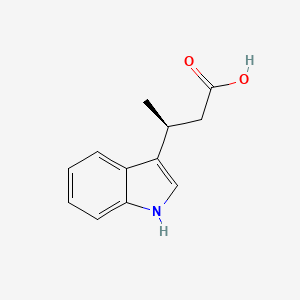
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
